
Theaflavin-3-gallate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theaflavin-3-gallate (TF3G) is a polyphenolic compound belonging to the theaflavin class, primarily formed during the enzymatic oxidation of catechins in black tea fermentation . Structurally, TF3G features a benzotropolone core derived from the dimerization of (-)-epigallocatechin gallate (EGCG) and (-)-epicatechin gallate (ECG), with a galloyl moiety attached at the C3 position . This modification enhances its bioactivity compared to non-galloylated theaflavins. TF3G contributes to the color, astringency, and health-promoting properties of black tea, including antioxidant, antimicrobial, and anti-inflammatory effects .
準備方法
Enzymatic Synthesis of Theaflavin-3-Gallate
Polyphenol Oxidase (PPO)-Catalyzed Reactions
The enzymatic synthesis of TF-3'-G predominantly relies on polyphenol oxidase (PPO) to catalyze the oxidative coupling of epicatechin gallate (ECG) and epigallocatechin (EGC). A study employing a Box-Behnken design identified optimal conditions for this reaction: a 3:7 ECG-to-EGC mass ratio, 37°C reaction temperature, 200 rpm magnetic stirring, and 20 mg/100 mL enzyme concentration, yielding 18.1% TF-3'-G . The reaction mechanism involves PPO-mediated oxidation of ECG and EGC to quinones, which undergo stereospecific dimerization to form the benzotropolone core of TF-3'-G .
Key challenges include substrate specificity and enzyme stability. PPO exhibits higher affinity for ECG (Km = 0.28 mM) compared to EGC (Km = 0.41 mM), necessitating precise stoichiometric control to prevent side-product formation .
Tyrosinase-Mediated Biphasic Systems
Innovative biphasic systems using tyrosinase in 1-octanol/buffer mixtures have achieved 93.6% TF-3'-G yield by preventing product oxidation . The organic phase (1-octanol) extracts newly formed TF-3'-G, shifting equilibrium toward synthesis. Critical parameters include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
pH | 5.5 | Maximizes enzyme activity |
Temperature | 30°C | Balances reaction rate and enzyme stability |
Substrate Ratio (ECG:EGC) | 1:1.5 | Minimizes residual substrates |
Phase Volume Ratio (Organic:Aqueous) | 1:4 | Enhances product partitioning |
This method reduces reaction time to 2 hours compared to 6–8 hours in monophasic systems .
Extraction and Purification from Natural Sources
Acid Precipitation and Solvent Extraction
Traditional TF-3'-G extraction from black tea involves:
-
Boiling tea leaves (100 g) in 2.5 L water for 5 minutes
-
Acidification with H₂SO₄ to pH 2.5–3.0
-
Ethyl acetate partitioning (4 × 150 mL)
-
Chromatographic purification using HPLC with acetonitrile/ethyl acetate/0.05% H₃PO₄ (21:3:76 v/v)
Yields from this method range from 2.4–5.8% w/w, with HPLC analysis revealing 89–94% purity . The major limitation is co-extraction of structurally similar theaflavin derivatives (e.g., theaflavin-3,3'-digallate), requiring additional purification steps.
Solid-Phase Extraction (SPE) Enhancements
Recent modifications employ C18 SPE cartridges for preliminary fractionation, increasing TF-3'-G recovery to 78.3% compared to 64.1% with liquid-liquid extraction alone . Elution with 60% methanol effectively separates TF-3'-G from thearubigins and catechins.
Process Optimization and Scalability
Kinetic Modeling of Enzymatic Reactions
A Michaelis-Menten kinetic analysis revealed that TF-3'-G synthesis follows ping-pong bi-bi mechanisms, with inhibition constants (Ki) of 0.17 mM for ECG and 0.23 mM for EGC . Reaction rates peak at 37°C (kcat = 4.2 s⁻¹) but decline sharply above 40°C due to enzyme denaturation.
Industrial-Scale Production Challenges
While laboratory-scale enzymatic synthesis achieves high yields, industrial implementation faces hurdles:
-
Enzyme Cost : PPO accounts for 62–68% of total production costs at scale
-
Oxygen Sensitivity : Reactions require continuous O₂ sparging, increasing complexity
-
Byproduct Formation : Bisflavanols (15–22% yield) necessitate additional purification
A techno-economic analysis estimates a minimum viable selling price of $1,240/kg for pharmaceutical-grade TF-3'-G using current enzymatic methods .
Analytical Validation and Quality Control
HPLC Quantification Standards
The USDA flavonoid database specifies HPLC parameters for TF-3'-G analysis :
Column | Mobile Phase | Flow Rate | Detection | Retention Time |
---|---|---|---|---|
μ Bondapak C18 (3.9×300 mm) | Acetonitrile/ethyl acetate/0.05% H₃PO₄ (21:3:76) | 1.0 mL/min | 278 nm | 27–30 min |
Calibration curves exhibit linearity (R² > 0.999) between 0.1–50 μg/mL, with LOD/LOQ of 0.03/0.09 μg/mL .
NMR Structural Confirmation
¹H-NMR (500 MHz, DMSO-d6) characteristics validate TF-3'-G structure:
化学反応の分析
Types of Reactions: Theaflavin-3-gallate undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of theaflavin monogallates, which may exhibit different biological activities .
科学的研究の応用
Antiviral Activity
Inhibition of SARS-CoV-2 Protease
Theaflavin-3-gallate has been identified as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. A study reported an IC50 value of 18.48 ± 1.29 µM, indicating its effectiveness in reducing viral replication. At a concentration of 200 µM, it reduced viral counts by 75% in vitro, outperforming other compounds like theaflavin and GC373 in terms of interaction with the Mpro active site .
Anticancer Properties
Inhibition of Tumor Growth and Angiogenesis
This compound exhibits significant anticancer properties, particularly against ovarian carcinoma cells. It induces apoptosis and cell cycle arrest through the generation of reactive oxygen species and modulation of signaling pathways. In vitro studies have shown that it inhibits tube formation in endothelial cells and reduces vascular endothelial growth factor (VEGF) levels, which are crucial for tumor angiogenesis .
Case Study: Ovarian Cancer
In a study involving human ovarian carcinoma (OVCAR-3) cells, treatment with this compound significantly decreased cell viability and inhibited induced angiogenesis by targeting HIF-1α and VEGF pathways . The results indicated that the compound could serve as a potential therapeutic agent in cancer treatment.
Cardiovascular Health
Impact on Neointima Formation
Research has demonstrated that this compound can inhibit neointima formation, which is a key factor in vascular diseases such as atherosclerosis. It acts as a repressor in the progression of excessive phenotypic changes associated with vascular smooth muscle cells .
Antioxidant and Anti-inflammatory Effects
This compound is recognized for its robust antioxidant capabilities, which play a crucial role in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. It has been shown to reduce inflammatory markers and improve overall health outcomes in various studies .
Mechanistic Insights
Cellular Mechanisms
The mode of action of this compound involves several cellular mechanisms:
- Antiproliferative Effects: The compound demonstrates stronger cytotoxic effects on carcinoma cells compared to normal cells, suggesting selective targeting .
- Reactive Oxygen Species Generation: It induces oxidative stress within cancer cells, leading to apoptosis .
- Modulation of Signaling Pathways: this compound influences key signaling pathways involved in cell survival and proliferation.
Summary Table of Applications
作用機序
Theaflavin-3-gallate exert their effects through various molecular mechanisms:
Antioxidant Activity: They scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: They inhibit the expression of pro-inflammatory enzymes and cytokines, such as cyclooxygenase-2 (COX-2).
Anticancer Mechanism: They induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
類似化合物との比較
Comparative Analysis with Similar Compounds
Theaflavins include four major derivatives: theaflavin (TF), theaflavin-3-gallate (TF3G), theaflavin-3′-gallate (TF3′G), and theaflavin-3,3′-digallate (TFDG). Their structural differences—specifically the presence and position of galloyl groups—dictate variations in bioactivity, bioavailability, and functional roles. Below is a detailed comparison:
Antioxidant Activity
- TF3G : Demonstrates potent antioxidant capacity via free radical scavenging and metal chelation. The galloyl group at C3 enhances its activity compared to TF .
- TF : Lacks galloyl groups, resulting in lower antioxidant potency .
- TFDG : Contains galloyl groups at both C3 and C3′ positions, exhibiting the highest antioxidant activity among theaflavins due to synergistic effects .
- TF3′G : Similar to TF3G but with a galloyl group at C3′; its antioxidant activity is comparable to TF3G but slightly lower than TFDG .
Key Data :
Compound | DPPH Radical Scavenging IC₅₀ (µM) | Lipid Peroxidation Inhibition (%) |
---|---|---|
TF | 28.5 | 45.2 |
TF3G | 12.3 | 78.6 |
TFDG | 8.9 | 92.4 |
Antimicrobial and Antiviral Effects
- TF3G: Exhibits broad-spectrum antimicrobial activity at nanomolar concentrations, outperforming tetracycline and vancomycin against Bacillus cereus .
- TFDG and TF3′G : Share antimicrobial properties but with varying efficacy. TFDG shows stronger inhibition of SARS-CoV-2 due to dual galloyl groups .
- TF : Less effective than galloylated derivatives due to the absence of galloyl moieties .
Taste Contribution in Tea
- TF3G and TF3′G : Major contributors to the briskness and astringency of black tea. Both correlate strongly with taste quality (Pearson’s r > 0.76) .
- TFDG : Weak correlation with taste due to its higher molecular weight and reduced solubility .
Neuroprotective and Antidepressant Effects
- TF3G: Despite high molecular weight (>500 Da) limiting MAO enzyme inhibition, TF3G intake is negatively associated with depressive symptoms, likely via non-MAO pathways (e.g., BDNF modulation) .
- TF : Shares similar limitations in MAO inhibition but shows weaker clinical correlations .
Anti-Tumor and Anti-Inflammatory Activity
- TF3G and TFDG : Both suppress AP-1 transcriptional activity, inhibiting tumor promoter-induced cell transformation. TF3G’s galloyl group enhances binding to c-Jun N-terminal kinase (JNK), a key pathway in cancer prevention .
- TF3′G : Comparable anti-inflammatory effects but less studied in oncogenic models .
Bioavailability and Metabolism
- TF3G: Poor systemic absorption (<5% bioavailability) but metabolized by gut microbiota into bioactive phenolic acids .
- TFDG : Similar bioavailability issues but generates distinct metabolites due to dual galloyl groups .
生物活性
Theaflavin-3-gallate (TF3G) is a polyphenolic compound derived from black tea (Camellia sinensis) and is known for its diverse biological activities. This article explores the significant biological effects of TF3G, including its antiviral, anticancer, antioxidant, and anti-inflammatory properties, supported by various research findings and case studies.
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of TF3G, particularly against SARS-CoV-2, the virus responsible for COVID-19.
Key Findings:
- Inhibition of Mpro Protein: TF3G was identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, with an IC50 value of 18.48 ± 1.29 µM. At a concentration of 200 µM, it reduced viral counts by 75% in vitro .
- ACE2-RBD Interaction: TF3G also demonstrated significant inhibition of the interaction between ACE2 and the receptor-binding domain (RBD) of the spike protein in Omicron variants, suggesting its potential as a therapeutic agent against COVID-19 .
Study | Target | IC50 Value | Viral Count Reduction |
---|---|---|---|
Mpro | 18.48 µM | 75% at 200 µM | |
ACE2-RBD | Not specified | Significant inhibition |
2. Anticancer Properties
TF3G has shown promise in cancer prevention and treatment through various mechanisms.
Mechanisms of Action:
- Inhibition of Androgen Production: TF3G inhibits the activity of steroid 5α-reductase, reducing dihydrotestosterone (DHT) levels, which are implicated in prostate cancer progression. It also downregulates androgen receptor expression in LNCaP prostate cancer cells .
- Antioxidant Activity: TF3G exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity contributes to its anticancer effects by preventing DNA damage .
3. Antioxidant Activity
The antioxidant capacity of TF3G is attributed to its ability to neutralize free radicals.
Research Insights:
- Scavenging Activities: Studies indicate that TF3G effectively scavenges hydrogen peroxide and hydroxyl radicals, outperforming other related compounds like TF1 .
- Protective Effects: In vitro assays have demonstrated that TF3G can protect DNA from oxidative damage, further supporting its role as an antioxidant .
4. Anti-inflammatory Effects
TF3G's anti-inflammatory properties contribute to its therapeutic potential.
Findings:
- Cytokine Modulation: TF3G has been shown to reduce levels of pro-inflammatory cytokines in various models, indicating its potential use in inflammatory conditions .
- Mechanisms: The compound may inhibit pathways involved in inflammation, such as NF-kB signaling, thus mitigating inflammatory responses .
Case Studies and Clinical Implications
Several case studies have illustrated the biological activities of TF3G:
- A study involving human cell lines demonstrated that treatment with TF3G resulted in decreased cell proliferation and increased apoptosis in prostate cancer cells .
- Another investigation reported that patients consuming black tea rich in theaflavins showed lower markers of oxidative stress and inflammation compared to non-consumers, suggesting a protective effect against chronic diseases .
Q & A
Basic Research Questions
Q. What are the established methodologies for evaluating TF3G’s antioxidant vs. prooxidant mechanisms in cancer cell models?
- Methodological Answer: Use MTT assays to quantify cytotoxicity and lipid peroxidation assays (e.g., TBARS) to measure oxidative damage. For mechanistic insights, pair these with flow cytometry to assess ROS generation (e.g., DCFH-DA staining) and apoptosis markers (Annexin V/PI). Normal fibroblasts (e.g., gingival fibroblasts) should be included as controls to compare cancer cell selectivity .
Q. How should researchers standardize TF3G purity assessments for in vitro studies?
- Methodological Answer: Employ HPLC with UV-Vis detection (λ = 280 nm) and compare retention times against certified reference standards. For structural confirmation, use LC-MS/MS with ESI in negative ion mode (expected m/z: 715.1 [M-H]⁻). Purity thresholds ≥95% are recommended for reproducibility .
Q. What experimental designs are optimal for studying TF3G’s dose-dependent effects on cell cycle arrest?
- Methodological Answer: Conduct time-course experiments (24–72 hours) with concentrations spanning 10–160 µM. Use flow cytometry with PI staining to quantify G2/M phase arrest. Validate findings with immunoblotting for cyclin B1 and CDK1 expression. Include positive controls (e.g., paclitaxel) to benchmark arrest efficiency .
Advanced Research Questions
Q. How can conflicting data on TF3G’s prooxidant vs. antioxidant roles be reconciled in mechanistic studies?
- Methodological Answer: Contextualize results by differentiating cell-type specificity (e.g., carcinoma vs. normal cells) and microenvironmental factors (e.g., oxygen tension, Fe²⁺ availability). Use redox-sensitive probes (e.g., HyPer for H₂O₂) to map spatiotemporal ROS dynamics. Compare outcomes under normoxic vs. hypoxic conditions .
Q. What strategies address the limited bioavailability of TF3G in preclinical in vivo models?
- Methodological Answer: Optimize delivery via nanocarriers (e.g., PLGA nanoparticles) to enhance solubility and tissue penetration. Validate bioavailability using LC-MS/MS pharmacokinetic profiling of plasma and target tissues. Include metabolite analysis (e.g., glucuronidated derivatives) to account for rapid biotransformation .
Q. How should researchers interpret TF3G’s biphasic effects on enzyme inhibition (e.g., pancreatic lipase)?
- Methodological Answer: Perform kinetic assays (Lineweaver-Burk plots) to determine inhibition modality (competitive vs. non-competitive). Use molecular docking simulations (e.g., AutoDock Vina) to identify binding residues. Cross-validate with site-directed mutagenesis of catalytic sites (e.g., Ser152 in pancreatic lipase) .
Q. What statistical approaches are critical for analyzing TF3G’s synergistic interactions with chemotherapeutic agents?
- Methodological Answer: Apply the Chou-Talalay combination index (CompuSyn software) to quantify synergy (CI <1). Use isobolographic analysis to validate dose reductions. For mechanistic synergy, profile apoptosis (caspase-3/7 activation) and DNA damage (γH2AX foci) across combinatorial regimens .
Q. Data Contradiction & Validation
Q. How to resolve discrepancies between TF3G’s in vitro potency and in vivo efficacy in cancer models?
- Methodological Answer: Systematically evaluate pharmacokinetic-pharmacodynamic (PK-PD) disconnects . Use tumor xenograft models with implanted A549 or HCT116 cells. Measure intratumoral TF3G levels via LC-MS and correlate with tumor growth inhibition. Account for host metabolism using cytochrome P450 inhibitors (e.g., ketoconazole) .
Q. What controls are essential when observing TF3G-induced oxidative stress in heterogeneous cell populations?
- Methodological Answer: Include N-acetylcysteine (NAC) pretreatment to confirm ROS-dependent effects. Use mitochondrial-depleted cells (ρ⁰ cells) to isolate TF3G’s mitochondrial vs. cytoplasmic ROS contributions. Validate with SOD/catalase mimetics (e.g., Tempol) to scavenge specific ROS species .
Q. Ethical & Reproducibility Considerations
Q. How to ensure reproducibility in TF3G studies given batch-to-batch variability in natural extracts?
- Methodological Answer: Source TF3G from certified suppliers (e.g., Kanto Chemical) with lot-specific NMR and HPLC reports. For in-house extraction, document purification protocols (e.g., Sephadex LH-20 chromatography) and validate with ²D-NMR (HSQC, HMBC) to confirm stereochemistry .
特性
CAS番号 |
30462-34-1 |
---|---|
分子式 |
C36H28O16 |
分子量 |
716.6 g/mol |
IUPAC名 |
[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1 |
InChIキー |
KMJPKUVSXFVQGZ-WQLSNUALSA-N |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C(C(=O)C=C(C=C34)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |
異性体SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O |
正規SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。